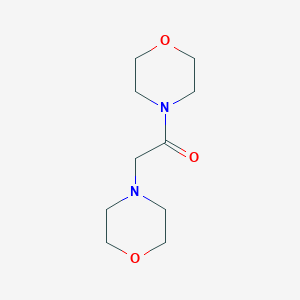

1,2-Di(morpholin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimorpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c13-10(12-3-7-15-8-4-12)9-11-1-5-14-6-2-11/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAICEJYASGIFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287649 |

Source

|

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-62-6 |

Source

|

| Record name | Morpholine, 4-(4-morpholinylacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(morpholin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1,2-Di(morpholin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,2-di(morpholin-4-yl)ethanone, a vicinal diamino ketone. While a dedicated synthetic protocol for this specific molecule is not extensively documented in peer-reviewed literature, this guide outlines the most viable synthetic routes based on well-established methodologies for the synthesis of α-amino ketones. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound.

Overview of Synthetic Strategies

The synthesis of 1,2-di(morpholin-4-yl)ethanone, an α,α'-disubstituted ketone, can be approached through two primary pathways, both of which are variations of the classical nucleophilic substitution of an α-halo ketone.

-

Pathway A: Two-Step Synthesis from an α,α'-Dihaloethanone. This is the most direct approach, involving the reaction of a commercially available or synthesized α,α'-dihaloethanone with morpholine.

-

Pathway B: One-Pot Synthesis from a Precursor Alcohol. This modern and efficient one-pot strategy involves the in-situ generation of the α,α'-dihaloethanone from a corresponding diol, followed by immediate reaction with morpholine.

Data Presentation

Due to the limited availability of specific experimental data for 1,2-di(morpholin-4-yl)ethanone, the following tables summarize expected reaction parameters and product characteristics based on analogous reactions reported in the literature.

Table 1: Proposed Reaction Parameters for Pathway A

| Parameter | Value | Reference Analogy |

| Starting Material | 1,2-Dichloroethanone or 1,2-Dibromoethanone | General α-halo ketone reactions |

| Reagent | Morpholine (≥ 2 equivalents) | Nucleophilic substitution with secondary amines |

| Solvent | Acetonitrile, THF, or Dioxane | Inert aprotic solvents |

| Base (optional) | K₂CO₃ or Et₃N | To scavenge HX by-product |

| Temperature | Room Temperature to 50 °C | Mild conditions for nucleophilic substitution |

| Reaction Time | 12-24 hours | Typical for complete conversion |

Table 2: Proposed Reaction Parameters for Pathway B (One-Pot)

| Parameter | Value | Reference Analogy |

| Starting Material | 1,2-Ethanediol | Guha et al., Org. Lett. 2015, 17, 406-409[1][2][3][4] |

| Halogenating Agent | N-Bromosuccinimide (NBS) (2 equivalents) | [1][2][3][4] |

| Reagent | Morpholine (≥ 2 equivalents) | [1][2][3][4] |

| Solvent | 1,4-Dioxane | [1][2][3][4] |

| Temperature | Room Temperature | [1][2][3][4] |

| Reaction Time | 2-4 hours | [1][2][3][4] |

Table 3: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 3.6-3.8 (m, 8H, -O-CH₂-), 2.5-2.7 (m, 8H, -N-CH₂-), 3.5 (s, 2H, -CO-CH₂-N) |

| ¹³C NMR (CDCl₃) | δ 205-210 (C=O), 66-68 (-O-CH₂-), 53-55 (-N-CH₂-), 60-65 (-CO-CH₂-N) |

| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1115 (C-O-C stretch) |

| Mass Spec (ESI+) | m/z 215.1 [M+H]⁺ |

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of 1,2-di(morpholin-4-yl)ethanone. Researchers should optimize these conditions for their specific laboratory settings.

Pathway A: Synthesis from 1,2-Dichloroethanone

Materials:

-

1,2-Dichloroethanone

-

Morpholine

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1,2-dichloroethanone (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (2.5 eq).

-

Morpholine (2.2 eq) is added dropwise to the suspension at room temperature with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Pathway B: One-Pot Synthesis from 1,2-Ethanediol

This protocol is adapted from the work of Guha et al. for the synthesis of α-amino ketones from secondary alcohols.[1][2][3][4]

Materials:

-

1,2-Ethanediol

-

N-Bromosuccinimide (NBS)

-

Morpholine

-

1,4-Dioxane (anhydrous)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,2-ethanediol (1.0 eq) in anhydrous 1,4-dioxane (0.1 M) is added N-bromosuccinimide (2.1 eq) in portions at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Morpholine (2.5 eq) is then added dropwise to the reaction mixture at room temperature.

-

The reaction is stirred for an additional 2-3 hours at room temperature, with progress monitored by TLC.

-

The reaction is quenched by the addition of saturated sodium thiosulfate solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the proposed synthesis pathways.

Caption: Pathway A: Two-step nucleophilic substitution.

Caption: Pathway B: One-pot synthesis from a diol.

Caption: General experimental workflow.

References

- 1. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly functionalized 1,2-diamino compounds through reductive amination of amino acid-derived β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 1,2-Di(morpholin-4-yl)ethane-1,2-dione

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1,2-Di(morpholin-4-yl)ethanone" is not readily found in the scientific literature with established physicochemical data. This guide focuses on the closely related and structurally similar compound, 1,2-di(morpholin-4-yl)ethane-1,2-dione (CAS: 6342-79-6), which is likely the intended subject of interest. This document provides a comprehensive overview of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a discussion of the potential biological significance of the morpholine moiety in drug discovery.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for 1,2-di(morpholin-4-yl)ethane-1,2-dione. It is important to note that most of the quantitative data are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₄ | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| IUPAC Name | 1,2-dimorpholin-4-ylethane-1,2-dione | PubChem[1] |

| CAS Number | 6342-79-6 | PubChem[1] |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Expected to have some solubility in polar organic solvents. | Inferred from structure |

| XLogP3 | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the core physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline 1,2-di(morpholin-4-yl)ethane-1,2-dione is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1°C) is indicative of a pure substance.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a distillation method or a micro-method with a Thiele tube. As 1,2-di(morpholin-4-yl)ethane-1,2-dione is likely a solid at room temperature, this protocol would apply if it were to be distilled under reduced pressure.

Apparatus:

-

Thiele tube or small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of 1,2-di(morpholin-4-yl)ethane-1,2-dione can be qualitatively assessed in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample Addition: A small, measured amount (e.g., 10 mg) of the compound is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

Mixing: The test tubes are vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

Quantitative Analysis (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using analytical techniques such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) can be determined for ionizable groups within a molecule. For 1,2-di(morpholin-4-yl)ethane-1,2-dione, the nitrogen atoms of the morpholine rings are basic and can be protonated.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: A known concentration of 1,2-di(morpholin-4-yl)ethane-1,2-dione is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Biological Context and Potential Signaling Pathways

While specific biological activities for 1,2-di(morpholin-4-yl)ethane-1,2-dione are not extensively documented, the morpholine moiety is a well-established pharmacophore in drug discovery, particularly for central nervous system (CNS) targets. Morpholine-containing compounds are known to modulate various receptors and enzymes.

The morpholine ring can influence a compound's properties in several ways:

-

Improve Pharmacokinetics: The polar oxygen and nitrogen atoms can enhance solubility and metabolic stability.

-

Act as a Bioisostere: It can mimic other cyclic structures in drug molecules.

-

Engage in Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor, and the overall ring conformation can provide a scaffold for optimal ligand-receptor interactions.

A plausible mechanism of action for a morpholine-containing CNS drug candidate could involve its interaction with a G-protein coupled receptor (GPCR), a common target in the brain. The following diagram illustrates a generic signaling pathway that could be modulated by such a compound.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1,2-di(morpholin-4-yl)ethane-1,2-dione.

References

Structural Analysis of 1,2-Di(morpholin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone is a chemical compound of interest due to the prevalence of the morpholine ring in bioactive molecules. The morpholine scaffold is a common feature in medicinal chemistry, often imparting favorable physicochemical properties such as increased water solubility and metabolic stability. This guide provides a comprehensive overview of the potential structural characteristics of 1,2-Di(morpholin-4-yl)ethanone, including its synthesis, and spectroscopic and crystallographic analysis, based on analogous structures.

Chemical Structure and Properties

1,2-Di(morpholin-4-yl)ethanone consists of a central ethanone core substituted with two morpholine rings at the α and β positions. The presence of two basic nitrogen atoms and a polar carbonyl group is expected to influence its solubility and crystal packing.

Table 1: Predicted Physicochemical Properties of 1,2-Di(morpholin-4-yl)ethanone

| Property | Predicted Value | Notes |

| Molecular Formula | C10H18N2O3 | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White to off-white solid | By analogy to similar compounds. |

| Solubility | Soluble in water and polar organic solvents | The presence of two morpholine rings and a carbonyl group suggests good polarity. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

Synthesis

A plausible synthetic route to 1,2-Di(morpholin-4-yl)ethanone would involve the reaction of a 1,2-dihaloethanone with morpholine. A similar synthetic approach is used for related compounds.[1]

Experimental Protocol: Synthesis of 1,2-Di(morpholin-4-yl)ethanone (Hypothetical)

-

Reaction Setup: A solution of 1,2-dichloroethanone (1.0 eq) in a suitable aprotic solvent (e.g., toluene, acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagent: Morpholine (2.2 eq) is added dropwise to the solution at room temperature. The excess morpholine acts as both a nucleophile and a base to neutralize the formed HCl.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature. The precipitated morpholine hydrochloride is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2-Di(morpholin-4-yl)ethanone.

References

An In-depth Technical Guide to the Predicted Mechanism of Action of 1,2-Di(morpholin-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action for 1,2-Di(morpholin-4-yl)ethanone has not been empirically established in publicly available scientific literature. This document presents a predicted mechanism of action based on the known pharmacological activities of its core structural motifs: the morpholine ring and the α-amino ketone scaffold. The proposed experimental protocols and data are hypothetical and serve as a guide for potential future investigation.

Introduction

Structural Analysis and Pharmacological Precedents

The structure of 1,2-Di(morpholin-4-yl)ethanone suggests several potential avenues for biological interaction:

-

The Morpholine Moiety: This saturated heterocycle is a common feature in approved drugs and clinical candidates. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding via its oxygen atom.[2][9] Morpholine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[4][9][10] Notably, the morpholine ring is a prominent feature in several kinase inhibitors, such as Gefitinib and Linezolid, where it often occupies the solvent-exposed region of the ATP-binding pocket.

-

The α-Amino Ketone Core: This structural motif is a key component of many biologically active molecules and is a versatile intermediate in organic synthesis.[6][7][8] α-Amino ketones are known to be precursors for the synthesis of various bioactive compounds, including amino alcohols and heterocyclic systems.[7] The carbonyl group can act as a hydrogen bond acceptor, while the adjacent amino groups (provided by the morpholine rings) can also participate in molecular interactions.

Predicted Mechanisms of Action and Signaling Pathways

Based on the structural analysis, we predict two primary potential mechanisms of action for 1,2-Di(morpholin-4-yl)ethanone: kinase inhibition and cytotoxicity/antimicrobial activity .

The presence of two morpholine rings suggests that 1,2-Di(morpholin-4-yl)ethanone could act as a kinase inhibitor, potentially targeting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

Caption: Predicted inhibition of the PI3K/Akt signaling pathway.

The ethanone core, flanked by two nitrogen-containing heterocycles, could potentially undergo metabolic activation to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in rapidly dividing cells, such as cancer cells or microbes.

Hypothetical Signaling Pathway: ROS-Mediated Apoptosis

Caption: Predicted induction of apoptosis via ROS generation.

Proposed Experimental Protocols for Mechanism-of-Action Studies

To validate the predicted mechanisms, a systematic experimental approach is required. The following protocols outline key experiments.

Objective: To determine if 1,2-Di(morpholin-4-yl)ethanone inhibits the activity of specific protein kinases, such as PI3K.

Methodology: A commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay) can be used.

-

Reagent Preparation:

-

Prepare a stock solution of 1,2-Di(morpholin-4-yl)ethanone in DMSO.

-

Serially dilute the compound to obtain a range of concentrations.

-

Reconstitute the recombinant human kinase (e.g., PI3Kα), substrate peptide, and ATP according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: Kinase Inhibition Screening

Caption: Workflow for in vitro kinase inhibition screening.

Objective: To assess the cytotoxic and pro-apoptotic effects of 1,2-Di(morpholin-4-yl)ethanone on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1,2-Di(morpholin-4-yl)ethanone for 24, 48, and 72 hours.

-

Add MTT reagent and incubate.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the percentage of viable cells and determine the IC50 value.

-

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with the compound at its IC50 concentration.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Predicted Quantitative Data

The following tables represent the type of quantitative data that would be generated from the proposed experiments.

Table 1: Predicted Kinase Inhibition Activity

| Target Kinase | IC50 (µM) |

|---|---|

| PI3Kα | Hypothetical Value |

| Akt1 | Hypothetical Value |

| mTOR | Hypothetical Value |

| EGFR | Hypothetical Value |

Table 2: Predicted Cytotoxic Activity against Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Breast Cancer | Hypothetical Value |

| A549 | Lung Cancer | Hypothetical Value |

| HeLa | Cervical Cancer | Hypothetical Value |

| HepG2 | Liver Cancer | Hypothetical Value |

Conclusion

While the precise mechanism of action of 1,2-Di(morpholin-4-yl)ethanone remains to be elucidated, its chemical structure strongly suggests potential as a modulator of key cellular signaling pathways. The presence of two morpholine moieties, coupled with an α-amino ketone core, points towards possible roles as a kinase inhibitor or an inducer of apoptosis. The experimental framework proposed herein provides a clear roadmap for investigating these hypotheses. Further in silico modeling, followed by the outlined in vitro assays, would be critical next steps in characterizing the pharmacological profile of this compound and determining its potential as a novel therapeutic agent. The insights gained from such studies would be invaluable for guiding future drug design and development efforts centered around the privileged morpholine scaffold.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 7. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 1,2-Di(morpholin-4-yl)ethanone and its Analogs

Compound Profile: 1,2-dimorpholin-4-ylethane-1,2-dione

The most closely related, well-documented compound is the diketone analog, 1,2-dimorpholin-4-ylethane-1,2-dione. Its computed properties provide a baseline for understanding the potential characteristics of 1,2-Di(morpholin-4-yl)ethanone.

Table 1: Computed Physicochemical Properties of 1,2-dimorpholin-4-ylethane-1,2-dione

| Property | Value | Source |

| Molecular Formula | C10H16N2O4 | PubChem[1] |

| Molecular Weight | 228.24 g/mol | PubChem[1] |

| IUPAC Name | 1,2-dimorpholin-4-ylethane-1,2-dione | PubChem[1] |

| CAS Number | 6342-79-6 | PubChem[1] |

| XLogP3-AA (LogP) | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 228.11100700 Da | PubChem[1] |

| Topological Polar Surface Area | 59.1 Ų | PubChem[1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of two morpholine rings and a central ketone or diketone moiety in these structures suggests a nuanced solubility profile.

Theoretical Solubility Assessment:

-

Aqueous Solubility: The morpholine rings contain ether linkages and tertiary amines, which can act as hydrogen bond acceptors, suggesting some degree of water solubility.[2][3] The basicity of the morpholine nitrogen (pKa of the conjugate acid is approximately 8.5) implies that the aqueous solubility of 1,2-Di(morpholin-4-yl)ethanone will be pH-dependent.[4] At lower pH, the morpholine nitrogens will be protonated, forming salts that are likely to be more water-soluble. The predicted low LogP value (-1.1) for the diketone analog further supports the potential for aqueous solubility.[1]

-

Organic Solvent Solubility: Morpholine itself is miscible with a wide range of organic solvents, including alcohols, ethers, and ketones.[2][4] It is therefore anticipated that 1,2-Di(morpholin-4-yl)ethanone would be soluble in polar organic solvents. Its solubility in nonpolar solvents is expected to be lower.

Table 2: Predicted Qualitative Solubility of 1,2-Di(morpholin-4-yl)ethanone

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble (pH-dependent in water) | Presence of hydrogen bond acceptors and polar functional groups.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | "Like dissolves like" principle; the compound is polar.[6] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the molecule is not compatible with nonpolar solvents. |

Experimental Protocol for Solubility Determination:

A standard approach to quantitatively determine the solubility of a compound involves the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

The chemical stability of a compound is crucial for its shelf-life, formulation, and in vivo efficacy. α-amino ketones are a class of compounds known for potential instabilities.

Potential Stability Issues:

-

Self-Condensation: Primary and secondary α-amino ketones can be prone to self-condensation reactions.[7] While 1,2-Di(morpholin-4-yl)ethanone contains tertiary amines, the enolizable protons alpha to the ketone could potentially participate in other degradation pathways.

-

Hydrolysis: The amide-like bonds within the morpholine ring system could be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable.

-

Oxidation: The tertiary amine groups could be susceptible to oxidation.

-

Photostability: As with many organic molecules, exposure to high-energy light could lead to degradation.

Experimental Protocol for Stability Assessment:

A comprehensive stability study should be conducted according to ICH guidelines, which includes forced degradation (stress testing), accelerated stability, and long-term stability studies.

-

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions to identify potential degradation products and pathways. This typically includes:

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).

-

Photostability: Exposure to a controlled light source.

-

-

Accelerated Stability: The compound is stored at elevated temperature and humidity (e.g., 40 °C / 75% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability.

-

Long-Term Stability: The compound is stored under recommended storage conditions (e.g., 25 °C / 60% RH) for an extended period (e.g., 12-24 months).

-

Analytical Monitoring: At specified time points during the stability studies, the samples are analyzed for the appearance of degradation products and any change in the concentration of the parent compound, typically using a stability-indicating HPLC method.

Conclusion

While specific experimental data on the solubility and stability of 1,2-Di(morpholin-4-yl)ethanone is lacking, a comprehensive profile can be predicted based on its structural features and the properties of analogous compounds. It is anticipated to be a polar compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. Potential stability concerns, characteristic of α-amino ketones, should be investigated through rigorous experimental protocols. The methodologies and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute appropriate studies to fully characterize this compound.

References

- 1. 1,2-Ethanedione, 1,2-di-4-morpholinyl- | C10H16N2O4 | CID 240445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.ws [chem.ws]

- 7. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Morpholine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine heterocycle, a six-membered ring containing both nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profile, have made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, with a focus on their potential in anticancer, antimicrobial, and other therapeutic areas. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[2][3]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various morpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholino-Triazine (PKI-587) | Various | Nano-molar range | [4] |

| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 0.049 ± 0.002 | [5] |

| Morpholine-Benzimidazole-Oxadiazole (5j) | HT-29 (Colon) | 0.098 ± 0.011 | [5] |

| Morpholine-Benzimidazole-Oxadiazole (5c) | HT-29 (Colon) | 0.915 ± 0.027 | [5] |

| Morpholine-based Chalcone (MD-6) | A549 (Lung) | 35.42 - 216.4 | [2] |

| Morpholine-based Chalcone (MD-9) | A549 (Lung) | 35.42 - 216.4 | [2] |

| Morpholine-based Chalcone (MD-21) | A549 (Lung) | 35.42 - 216.4 | [2] |

| Isatin-Morpholine Hydrazone (IHM2) | - | 1.60 ± 0.51 (hAChE) | [6] |

| 4-N-phenylaminoquinoline-morpholine (11g) | - | 1.94 ± 0.13 (AChE) | [7][8] |

Experimental Protocols for Anticancer Evaluation

A common synthetic route for novel morpholine-containing anticancer agents involves a multi-step process. For instance, the synthesis of morpholine-benzimidazole-oxadiazole derivatives can be achieved as follows:

-

Step 1: Synthesis of 4-Morpholinobenzaldehyde. Morpholine is reacted with 4-fluorobenzaldehyde in dimethylformamide (DMF) under microwave irradiation to yield 4-morpholinobenzaldehyde.[5]

-

Step 2: Synthesis of Methyl 2-(4-morpholinophenyl)-1H-benzo[d]imidazole-6-carboxylate. The product from step 1 is reacted with methyl 3,4-diaminobenzoate in the presence of Na2S2O5 in DMF, again under microwave irradiation.[5]

-

Step 3: Synthesis of 2-(4-Morpholinophenyl)-1H-benzo[d]imidazole-6-carbohydrazide. The carboxylate from step 2 is treated with hydrazine hydrate in ethanol.[5]

-

Step 4: Formation of the Oxadiazole Ring. The carbohydrazide is refluxed with carbon disulfide (CS2) in a basic ethanolic solution to form the 1,3,4-oxadiazole-2-thiol intermediate.[5]

-

Step 5: Final Derivatization. The thiol group is then alkylated with various electrophiles to generate a library of final compounds.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9][10][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 8 x 10³ cells per well and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[1][11]

-

MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours.[9][11] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[1][10]

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[1][11] The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.[11] The percentage of cell viability is calculated relative to untreated control cells.

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to detect apoptosis (programmed cell death).[12][13][14]

-

Cell Treatment and Harvesting: Cells are treated with the morpholine compound for a specified period (e.g., 24 hours). Both adherent and floating cells are then harvested.[12]

-

Fixation: The cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed in 70% ethanol overnight at -20°C.[12]

-

Staining for Cell Cycle Analysis: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase to eliminate RNA staining.[12] The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Staining for Apoptosis: For apoptosis detection, unfixed cells are stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. The stained cells are then analyzed by flow cytometry.[12][15]

Signaling Pathways Targeted by Anticancer Morpholine Compounds

A key mechanism of action for several anticancer morpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][16][17]

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. Flow cytometry analysis of cell cycle arrest and apoptosis [bio-protocol.org]

- 13. Cell apoptosis measurements and cell cycle arrest analysis [bio-protocol.org]

- 14. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Di(morpholin-4-yl)ethanone: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-di(morpholin-4-yl)ethanone, a valuable bifunctional building block in organic synthesis. This document details its chemical and physical properties, outlines a reliable synthetic protocol, and explores its potential applications in the construction of complex molecular architectures, particularly heterocyclic systems. The information presented herein is intended to serve as a practical resource for researchers in synthetic organic chemistry and drug discovery.

Core Properties of 1,2-Di(morpholin-4-yl)ethanone

1,2-Di(morpholin-4-yl)ethanone, also known by its IUPAC name 1,2-dimorpholin-4-ylethane-1,2-dione, is a symmetrical molecule featuring a central 1,2-diketone (ethanedione) core flanked by two morpholine rings. This unique structure imparts a range of useful chemical properties, making it an attractive starting material for a variety of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1,2-di(morpholin-4-yl)ethanone is presented in the table below. This information is crucial for its identification, purification, and use in synthetic applications.

| Property | Value | Reference |

| IUPAC Name | 1,2-dimorpholin-4-ylethane-1,2-dione | [1] |

| Synonyms | N,N'-Oxalyldimorpholine, 1,2-Di(morpholin-4-yl)ethane-1,2-dione | [1] |

| CAS Number | 6342-79-6 | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Signals corresponding to the carbonyl carbons and the morpholine ring carbons are expected. | [1] |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 228, with characteristic fragmentation patterns. | [1] |

| Infrared (IR) | Strong absorption bands in the carbonyl region (around 1650-1700 cm⁻¹) are characteristic of the diketone and amide functionalities. | [1] |

Synthesis of 1,2-Di(morpholin-4-yl)ethanone

The synthesis of 1,2-di(morpholin-4-yl)ethanone can be readily achieved through the reaction of morpholine with oxalyl chloride. This is a standard method for the preparation of oxamides from primary or secondary amines.

References

Spectroscopic Analysis of 1,2-Di(morpholin-4-yl)ethanone: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 1,2-Di(morpholin-4-yl)ethanone. While extensive searches of publicly available scientific databases and supplier information did not yield specific experimental spectroscopic data for this compound, this document outlines the standard methodologies and expected spectral features for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Summary of Spectroscopic Data

Specific quantitative data for 1,2-Di(morpholin-4-yl)ethanone is not publicly available in the searched resources. The following tables are presented as templates to be populated upon experimental data acquisition.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Protons on morpholine ring adjacent to nitrogen |

| [Expected Range] | [Expected Pattern] | [Expected Value] | Protons on morpholine ring adjacent to oxygen |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| [Expected Range] | Carbonyl carbon (C=O) |

| [Expected Range] | Carbon atoms of the morpholine ring adjacent to nitrogen |

| [Expected Range] | Carbon atoms of the morpholine ring adjacent to oxygen |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Expected Range] | Strong | C=O stretching (amide) |

| [Expected Range] | Medium-Strong | C-N stretching |

| [Expected Range] | Medium-Strong | C-O-C stretching |

| [Expected Range] | Medium | C-H stretching (alkane) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| [Calculated Value] | [Expected Value] | [M]+ (Molecular Ion) |

| [Predicted Fragments] | [Expected Value] | Fragmentation ions |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid organic compound such as 1,2-Di(morpholin-4-yl)ethanone.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peaks.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing compounds.

-

Mass Range: A wide scan range (e.g., m/z 50-500) is used to detect the molecular ion and potential fragments.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and compound.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Workflow for Spectroscopic Analysis

Preliminary In-Vitro Screening of 1,2-Di(morpholin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The novel compound, 1,2-Di(morpholin-4-yl)ethanone, which features a dimorpholino structure, presents an intriguing candidate for biological evaluation. While specific in-vitro data for this compound is not yet publicly available, its structural similarity to other biologically active morpholine derivatives warrants a systematic preliminary screening to elucidate its potential therapeutic value. This guide outlines a proposed in-vitro screening cascade designed to assess the cytotoxic and anti-inflammatory potential of 1,2-Di(morpholin-4-yl)ethanone.

Tier 1: Primary Cytotoxicity Screening

The initial step in evaluating the biological potential of 1,2-Di(morpholin-4-yl)ethanone is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its anti-proliferative activity and helps identify cancer types that may be particularly sensitive to this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], and a non-cancerous cell line like HEK293 for selectivity assessment) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[3][4][5][6]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.[7]

-

Compound Treatment: A stock solution of 1,2-Di(morpholin-4-yl)ethanone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive solvent only.[7]

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.[8]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[8]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8][9]

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation: Cytotoxicity of 1,2-Di(morpholin-4-yl)ethanone

| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |

| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |

| HeLa | Cervical Adenocarcinoma | [Insert Value] | [Insert Value] |

| HEK293 | Normal Kidney | [Insert Value] | N/A |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Tier 2: Mechanistic Assays - Anti-inflammatory Potential

Given that many morpholine-containing compounds exhibit anti-inflammatory properties, a secondary screening phase could investigate the potential of 1,2-Di(morpholin-4-yl)ethanone to modulate inflammatory responses in-vitro.

Experimental Protocol: Cytokine Release Assay (ELISA)

This assay measures the effect of the compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12]

-

Cell Culture: A human monocytic cell line (e.g., THP-1) is differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Compound Treatment: Differentiated macrophages are pre-treated with various concentrations of 1,2-Di(morpholin-4-yl)ethanone for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Cells are then stimulated with LPS (a potent inducer of inflammation) and incubated for a further period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of TNF-α and IL-6 in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][13][14]

-

Data Analysis: The percentage inhibition of cytokine release by the compound is calculated relative to the LPS-stimulated control.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Release

| Cytokine | Concentration (µM) | % Inhibition of Release |

| TNF-α | [Conc. 1] | [Insert Value] |

| [Conc. 2] | [Insert Value] | |

| [Conc. 3] | [Insert Value] | |

| IL-6 | [Conc. 1] | [Insert Value] |

| [Conc. 2] | [Insert Value] | |

| [Conc. 3] | [Insert Value] |

Potential Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often a target for anti-inflammatory drugs.[15][16] A potential mechanism for the anti-inflammatory action of 1,2-Di(morpholin-4-yl)ethanone could be the inhibition of this pathway.

Tier 3: Mechanistic Assays - Anticancer Potential

Should 1,2-Di(morpholin-4-yl)ethanone exhibit significant and selective cytotoxicity, further investigation into its mechanism of action as an anticancer agent would be warranted.

Experimental Protocol: Kinase Inhibition Assay

Many anticancer drugs function by inhibiting protein kinases, which are crucial for cell signaling and proliferation. A general in-vitro kinase inhibition assay can provide insights into whether 1,2-Di(morpholin-4-yl)ethanone acts through this mechanism.[17]

-

Kinase Selection: A panel of kinases known to be involved in cancer progression (e.g., members of the MAPK or PI3K pathways) is selected.

-

Assay Setup: The assay is typically performed in a microplate format. Each well contains the selected kinase, a specific substrate, and ATP.[18][19][20]

-

Compound Addition: 1,2-Di(morpholin-4-yl)ethanone is added at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period.

-

Detection: The amount of substrate phosphorylation (or ATP depletion) is measured. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.[17]

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the compound, and an IC50 value is determined.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (µM) |

| [Kinase 1] | [Insert Value] |

| [Kinase 2] | [Insert Value] |

| [Kinase 3] | [Insert Value] |

Experimental Protocol: Western Blot for Signaling Pathway Analysis

To further investigate the effect of 1,2-Di(morpholin-4-yl)ethanone on specific signaling pathways within cancer cells, Western blotting can be employed.[21][22][23][24] This technique allows for the detection and quantification of specific proteins.

-

Cell Treatment and Lysis: Cancer cells are treated with 1,2-Di(morpholin-4-yl)ethanone at its IC50 concentration for various time points. Following treatment, the cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in a targeted signaling pathway (e.g., phosphorylated and total forms of kinases). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels relative to untreated controls.

This technical guide provides a comprehensive, albeit hypothetical, framework for the preliminary in-vitro screening of 1,2-Di(morpholin-4-yl)ethanone. By employing a tiered approach, researchers can efficiently assess the cytotoxic and anti-inflammatory potential of this novel compound. The detailed protocols and data presentation formats are designed to ensure a systematic and reproducible evaluation. The outcomes of these proposed studies will be instrumental in determining whether 1,2-Di(morpholin-4-yl)ethanone warrants further investigation as a potential therapeutic agent.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro human cell line models to predict clinical response to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]

- 19. In vitro kinase assay [protocols.io]

- 20. In vitro protein kinase assay [bio-protocol.org]

- 21. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Morpholine-Based Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel bioactive molecules. This technical guide provides an in-depth overview of the discovery of novel morpholine-based compounds, with a focus on their synthesis, biological evaluation against key cancer targets, and the signaling pathways they modulate.

Core Concepts in Morpholine-Based Drug Discovery

Morpholine and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a bioisostere to improve the drug-like properties of a lead compound.[3] In cancer drug discovery, morpholine-containing molecules have shown significant promise as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in various malignancies.[4][5]

Synthesis of Bioactive Morpholine Derivatives

The synthesis of morpholine derivatives can be achieved through various strategies, often involving the cyclization of amino alcohols or the functionalization of a pre-existing morpholine ring. A common approach involves the reaction of a primary amine with a bis(2-haloethyl) ether or a related dielectrophile.

General Experimental Workflow for Synthesis and Evaluation

The discovery of novel morpholine-based bioactive molecules typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K/Akt/mTOR Signaling Pathway Diagram

Bioactivity of Morpholine-Based PI3K/mTOR Inhibitors

A number of morpholine-containing compounds have been developed as potent inhibitors of PI3K and mTOR. The morpholine moiety often occupies a key region in the ATP-binding pocket of these kinases.

| Compound Class | Target(s) | IC50 (nM) | Cell Line | Reference |

| Morpholinopyrimidine-5-carbonitriles | PI3Kα/β/δ, mTOR | 0.17/0.13/0.76, 0.83 (for 12b) | Leukemia SR | [3][4] |

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | PI3Kα, PI3Kδ | 31.8, 15.4 (for 17p) | - | [2][6] |

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 (for 15e) | A375 Melanoma | [5] |

| Sulfonyl-Substituted Morpholinopyrimidines | PI3Kα/β/γ/δ, mTOR | 20/376/204/46, 189 (for 26) | HT-29 | [7] |

Experimental Protocol: In Vitro PI3K Enzyme Assay

This protocol outlines a general procedure for assessing the inhibitory activity of morpholine derivatives against PI3Kα.

-

Reagent Preparation :

-

Kinase Reaction :

-

Detection :

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[8]

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[9] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.

EGFR Signaling Pathway Diagram

Bioactivity of Morpholine-Based EGFR Inhibitors

Morpholine-containing pyrimidine and quinoline scaffolds have been extensively explored for the development of EGFR inhibitors.

| Compound Class | Target(s) | IC50 (nM) | Cell Line | Reference |

| Quinoline-Morpholine-1,2,3-Triazole Hybrids | EGFR | 140 (for 6m) | - | [10] |

| Thiazolyl/Thiazolidinylpyrimidine-2,4-diones | EGFR | - | MCF-7 | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][8][12]

-

Cell Seeding :

-

Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density.

-

Incubate overnight to allow for cell attachment.[12]

-

-

Compound Treatment :

-

Treat the cells with serial dilutions of the morpholine-based compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known EGFR inhibitor).

-

Incubate for a specified period (e.g., 48 or 72 hours).[12]

-

-

MTT Addition and Incubation :

-

Solubilization and Absorbance Reading :

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For morpholine-based inhibitors, SAR studies often focus on the substituents on the core scaffold.

-

For PI3K/mTOR Inhibitors : In the 2,4-dimorpholinopyrimidine-5-carbonitrile series, the morpholine group is considered a key pharmacophore.[2][6] Modifications at other positions of the pyrimidine ring can significantly impact activity, with certain substitutions leading to enhanced potency and selectivity.[2][6]

-

For EGFR Inhibitors : In quinoline-based EGFR inhibitors, the introduction of a morpholine-coupled 1,2,3-triazole moiety has been shown to enhance the inhibitory activity.[10] The nature and position of substituents on the quinoline and triazole rings play a critical role in the binding affinity to the EGFR kinase domain.

Conclusion

The morpholine scaffold continues to be a valuable tool in the discovery of novel bioactive molecules. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of potent and selective inhibitors of key cellular targets, particularly in the field of oncology. The in-depth understanding of the synthesis, biological evaluation, and structure-activity relationships of morpholine-based compounds, as outlined in this guide, is essential for the successful development of the next generation of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. citedrive.com [citedrive.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.de [promega.de]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. asianpubs.org [asianpubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

Theoretical Modeling of 1,2-Di(morpholin-4-yl)ethanone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Di(morpholin-4-yl)ethanone, a symmetrical molecule featuring two morpholine rings linked by an ethanone bridge, presents a compelling scaffold for investigation in medicinal chemistry and drug design. The morpholine moiety is a common feature in a variety of biologically active compounds, known to confer favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability. Theoretical modeling provides a powerful, cost-effective, and time-efficient approach to understanding the potential interactions of 1,2-di(morpholin-4-yl)ethanone with biological macromolecules. This guide outlines a comprehensive framework for the in-silico investigation of this molecule, from initial structure preparation to detailed molecular dynamics simulations.

While specific experimental and computational studies on 1,2-di(morpholin-4-yl)ethanone are not extensively reported in the public domain, this document provides a detailed guide based on established methodologies for similar morpholine-containing compounds. The protocols and data presented herein are illustrative and serve as a template for conducting and interpreting theoretical modeling studies.

Chemical and Physical Properties

A foundational aspect of any theoretical modeling study is the understanding of the molecule's basic properties.

| Property | Value | Source |

| IUPAC Name | 1,2-dimorpholin-4-ylethane-1,2-dione | PubChem |

| Molecular Formula | C10H16N2O4 | PubChem |

| Molecular Weight | 228.24 g/mol | PubChem |

| Canonical SMILES | C1COCCN1C(=O)C(=O)N2CCOCC2 | PubChem |

| InChI Key | DKRDJODCERTCFW-UHFFFAOYSA-N | PubChem |

| Hazard Information | Irritant | PubChem |

Theoretical Modeling Workflow

A typical workflow for the theoretical modeling of a small molecule like 1,2-di(morpholin-4-yl)ethanone involves several key stages, from ligand and receptor preparation to detailed simulation and analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico experiments. The following sections outline standard protocols for key stages of the theoretical modeling process, adapted from studies on related morpholine derivatives.[1][2][3]

Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 1,2-di(morpholin-4-yl)ethanone using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Generation: Convert the 2D structure to a 3D structure using a molecular modeling software package (e.g., Avogadro, MOE).

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

-

Charge Calculation: Assign partial atomic charges using a method such as Gasteiger-Marsili.

-

File Format Conversion: Save the prepared ligand structure in a format suitable for docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation

-

Receptor Selection: Based on the therapeutic target of interest (e.g., a specific kinase or receptor), obtain the 3D structure from the Protein Data Bank (PDB).

-

Structure Cleaning: Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Protonation: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

-

Charge Assignment: Assign atomic charges to the protein atoms.

-

Grid Box Definition: Define the docking grid box around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

Molecular Docking

-

Software: Utilize molecular docking software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.

-

Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's active site.